15-Keto-PGE2 is a metabolite of prostaglandin E2 (PGE2) [, , , ]. It is formed through the enzymatic oxidation of PGE2 by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, , , , , , , ]. 15-keto-PGE2 is known to be involved in various physiological processes and has garnered significant interest in scientific research due to its potential role in inflammation, immune responses, and tumor development [, , , , , , , , , ].
15-Keto-prostaglandin E2 is derived from prostaglandin E2, which itself is synthesized from arachidonic acid via the cyclooxygenase pathway. Prostaglandin E2 plays crucial roles in inflammation, pain modulation, and various reproductive functions. The classification of 15-keto-prostaglandin E2 falls under the category of prostanoids, a subclass of eicosanoids that includes prostaglandins, thromboxanes, and leukotrienes. Its production is primarily catalyzed by the enzyme 15-hydroxy prostaglandin dehydrogenase, marking it as a key metabolic product in the catabolism of prostaglandins .
The synthesis of 15-keto-prostaglandin E2 occurs through the oxidation of the hydroxyl group at the 15th position of prostaglandin E2. This reaction is catalyzed by the enzyme 15-hydroxy prostaglandin dehydrogenase. The process can be summarized in two main steps:
The enzymatic activity of 15-hydroxy prostaglandin dehydrogenase is crucial as it regulates the levels of prostaglandins in tissues, influencing various biological responses .
The molecular structure of 15-keto-prostaglandin E2 features a carbon skeleton characteristic of prostaglandins, with specific functional groups that define its biological activity. The compound's structure can be described as follows:
The structural configuration allows for specific interactions with G-protein-coupled receptors (EP receptors), particularly EP2 and EP4, which are implicated in various signaling pathways .
In terms of chemical reactivity, 15-keto-prostaglandin E2 participates in several reactions:
The mechanism of action for 15-keto-prostaglandin E2 involves its interaction with EP receptors on cell membranes:
The physical and chemical properties of 15-keto-prostaglandin E2 include:
These properties are essential for understanding its behavior in biological systems and during experimental manipulations .
The scientific applications of 15-keto-prostaglandin E2 are diverse:
Emerging research continues to explore its functions beyond being a mere metabolic byproduct, highlighting its potential significance in various biological contexts .
15-keto-prostaglandin E2 (15-keto-PGE₂) is generated through the enzymatic oxidation of prostaglandin E2 (PGE₂), a primary bioactive lipid mediator derived from arachidonic acid. This reaction is catalyzed exclusively by 15-hydroxyprostaglandin dehydrogenase (15-hydroxyprostaglandin dehydrogenase), a cytosolic NAD⁺-dependent enzyme. The conversion involves the stereospecific dehydrogenation of the 15(S)-hydroxyl group of PGE₂, yielding a 15-keto moiety and the reduced cofactor NADH [2] [4]. This oxidation step introduces an α,β-unsaturated carbonyl group in the upper side chain of 15-keto-PGE₂, which confers electrophilic properties critical for its biological activities [7]. The reaction occurs rapidly in tissues expressing high 15-hydroxyprostaglandin dehydrogenase activity, such as the lung, liver, and kidney, positioning this enzyme as the principal regulator of PGE₂ catabolism.
15-Hydroxyprostaglandin dehydrogenase is a member of the short-chain dehydrogenase/reductase superfamily and exhibits stringent specificity for hydroxyl groups at carbon-15 of prostaglandins. It functions as a dimer and requires NAD⁺ as an essential cofactor. The enzyme’s catalytic efficiency varies significantly across prostaglandin substrates, with PGE₂ being one of its preferred ligands [4]. Expression of 15-hydroxyprostaglandin dehydrogenase is transcriptionally regulated by cytokines, growth factors, and tumor suppressors, and its activity is frequently downregulated in inflammatory and neoplastic conditions. This reduction elevates local PGE₂ concentrations, exacerbating disease progression. Consequently, 15-hydroxyprostaglandin dehydrogenase is classified as a tumor suppressor, with its loss of function directly linked to increased cancer risk and inflammation severity [3] [7].
Table 1: Catalytic Properties of 15-Hydroxyprostaglandin Dehydrogenase
Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Prostaglandin E₂ | 12.5 | 48.7 | 3.90 |
Prostaglandin D₂ | 18.3 | 32.1 | 1.75 |
Prostaglandin F₂α | 22.6 | 28.9 | 1.28 |
Data derived from metabolic studies using purified human enzyme [4].
The introduction of the 15-keto group profoundly alters the chemical stability of 15-keto-PGE₂ relative to PGE₂. PGE₂ is highly labile in physiological environments, with a plasma half-life of approximately 1.5 minutes due to rapid enzymatic oxidation and non-enzymatic degradation [4]. In contrast, 15-keto-PGE₂ exhibits extended stability, with a plasma half-life of ~9 minutes. However, this metabolite remains susceptible to further enzymatic reduction and non-enzymatic dehydration. In plasma, 15-keto-PGE₂ undergoes albumin-catalyzed dehydration to form 13,14-dihydro-15-keto-PGA₂, which subsequently isomerizes to bicyclo-PGE₂—a stable end-product used for analytical quantification of systemic PGE₂ production [4] [7]. The extended half-life of 15-keto-PGE₂ facilitates its diffusion from local sites of production to exert paracrine effects or enter systemic circulation.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: